Cortisone 17-Propionate

Description

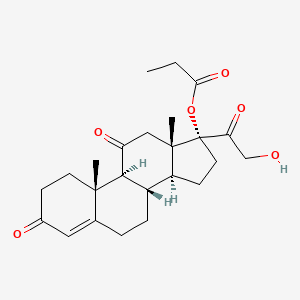

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[(8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C24H32O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-17,21,25H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1 |

InChI Key |

XIEAPUDJDFQBKR-NSICTAEPSA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Cortisone 17 Propionate

Established Synthetic Pathways for 17-Monoester Formation

The formation of 17-monoesters of corticosteroids is a chemically challenging task due to the presence of multiple hydroxyl groups. The established pathways are designed to favor esterification at the desired C-17 position.

Direct esterification of cortisone (B1669442) with propionic acid or its derivatives to form cortisone 17-propionate is complicated by the higher reactivity of the primary C-21 hydroxyl group. Such approaches often lead to a mixture of products, including the 21-propionate and the 17,21-dipropionate, necessitating complex purification steps. To achieve selectivity, protection/deprotection sequences or specialized reagents are often required. One approach involves using carbodiimides and catalytic amounts of 4-(tertiary amino)-pyridines in conjunction with acid catalysts as condensing agents, which can improve yields and purity for steroid esters.

The most prevalent and effective method for preparing 17-monoesters like this compound is through a two-step orthoester-mediated pathway. nih.gov This strategy elegantly overcomes the issue of regioselectivity.

First, the parent steroid, possessing 17α,21-dihydroxy functionality, is reacted with an orthoester, such as triethyl orthopropionate, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms a cyclic orthoester intermediate that bridges the C-17 and C-21 hydroxyl groups.

The second step involves the controlled hydrolysis of this cyclic intermediate. Under mild acidic conditions, the cyclic orthoester is selectively cleaved to yield the desired 17-monoester. nih.gov However, this hydrolysis step is critical, as it can produce the undesired 21-monoester as a significant byproduct, both through direct formation and via acyl migration from the C-17 to the C-21 position. Research has focused on optimizing this step to maximize the yield of the 17-propionate derivative while minimizing the formation of the 21-ester isomer. For instance, using a dilute solution of acetic acid for the hydrolysis has been shown to reduce the formation of the 21-monoester to below 3%. Another approach proposes the use of a mixture of ammonium (B1175870) chloride and aluminum trichloride (B1173362) to control the pH and improve the yield of the desired 17-monoester.

| Step | Reagents & Conditions | Intermediate/Product | Key Challenges |

| 1. Orthoesterification | Cortisone, Triethyl orthopropionate, Acid catalyst (e.g., PTSA) | Cyclic 17,21-orthopropionate intermediate | Anhydrous conditions required to prevent premature hydrolysis. |

| 2. Hydrolysis | Cyclic orthoester, Dilute Acid (e.g., Acetic Acid) | This compound | Formation of 21-propionate byproduct; Acyl migration from C-17 to C-21. |

Synthesis of Related C-17 and C-21 Ester Derivatives

The synthesis of related diesters and the strategies to control regioselectivity are central to the broader chemistry of corticosteroid derivatization.

The preparation of 17,21-diesters, such as hydrocortisone (B1673445) 17-propionate 21-acetate, can be achieved using more direct and forceful acylation methods than those used for selective 17-monoesterification. For example, reacting the parent steroid with an excess of an acylating agent like an acid anhydride (B1165640) at elevated temperatures can lead to the formation of the diester. These diesters possess different physicochemical properties, such as altered lipophilicity and solubility, which are influenced by the nature of the acyl chains at both positions.

Achieving regioselectivity between the C-17 and C-21 hydroxyl groups is the cornerstone of producing specific corticosteroid esters. The orthoester-mediated synthesis is the primary strategy for selectively targeting the C-17 position. The formation of the rigid cyclic intermediate effectively shields the C-21 hydroxyl group, directing the outcome of the subsequent hydrolysis step. The choice of acid catalyst, solvent, and reaction temperature during the ring-opening of the orthoester are critical variables that are manipulated to control the ratio of 17-ester to 21-ester products. For example, a process for preparing 21-desoxyprednisolone 17-esters involves reacting a prednisolone (B192156) 17α,21-cyclic orthoester with an acid in a 40-60% lower alcohol solution to selectively produce the prednisolone 17-ester.

Advanced Synthetic Approaches and Biocatalysis

Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods for steroid modification. Biocatalysis, in particular, has emerged as a powerful tool.

Enzymatic reactions offer high chemo-, regio-, and stereoselectivity under mild conditions, which is highly advantageous for complex molecules like steroids. orientjchem.org For corticosteroid synthesis, enzymes can be used to overcome challenges like transesterification and the formation of unwanted isomers. For instance, enzymatic alcoholysis has been described as a method to improve the chemoselectivity of the orthoester hydrolysis, thereby enhancing the yield of the desired 17-monoester. acs.org The use of whole-cell biocatalysis with specific microbial strains (e.g., fungi, bacteria) is another promising avenue. orientjchem.org These microorganisms possess enzyme systems capable of performing specific modifications on the steroid nucleus, potentially offering novel routes to ester derivatives. orientjchem.org While direct biocatalytic synthesis of this compound is not widely established, the principles of biocatalysis are being actively explored to refine and improve steps within existing chemical pathways, aiming for greener and more efficient manufacturing processes. acs.org

Enzymatic Esterification and Transesterification in Steroid Synthesis

The use of enzymes in steroid synthesis offers a high degree of specificity and milder reaction conditions compared to traditional chemical methods. Enzymatic esterification, the formation of an ester bond, and transesterification, the exchange of an organic group of an ester with the organic group of an alcohol, are key strategies for modifying corticosteroids like cortisone.

Early studies identified that corticoid acetates at the C-21 position could be formed biosynthetically through the action of an acyl-Coenzyme A (CoA) transferase. oup.com This enzyme demonstrated specificity for natural corticoids, indicating that enzymatic processes are selective in their substrate recognition. oup.com While initial identifications pointed towards acetates, it was later understood that a variety of fatty acid esters could be formed. For instance, the biosynthetic conversion of corticosterone (B1669441) results predominantly in corticosterone oleate (B1233923), showcasing the potential for high selectivity in the ester product. oup.com

The enzymatic process is not limited to a single enzyme or tissue type. Studies have shown that the rate and type of esterification can vary between different tissues, suggesting that the enzymatic machinery for producing steroid esters is diverse. oup.com The cleavage of these ester bonds is also an enzyme-mediated process, with esterases playing a critical role. The rate of hydrolysis is significantly influenced by the structure of the steroid and the nature of the ester group. For example, corticosterone-21-stearate is hydrolyzed much more rapidly than estradiol-17-stearate, which affects the biological half-life and potency of the steroid. nih.govnih.gov

Table 1: Examples of Enzymatic Transformations in Corticosteroid Synthesis

| Steroid Substrate | Enzyme/System | Transformation Type | Key Finding | Reference |

|---|---|---|---|---|

| Cortisol | Acyl-CoA Transferase (Rat Brain Homogenate) | Esterification (at C-21) | Demonstrated definitive evidence of enzymatic esterification of natural corticoids. | oup.com |

| Corticosterone | Rat Mammary Tissue Enzymes | Esterification | Principally esterified to corticosterone oleate (~80%), showing product specificity. | oup.com |

| Corticosterone-21-stearate | Rat Liver Esterases | Hydrolysis | Hydrolyzed 10- to 25-fold faster than estradiol-17-stearate. | nih.gov |

| Hydrocortisone | Immobilized Whole Cell Enzyme (3-ketosteroid Δ¹ dehydrogenase) | Dehydrogenation | Product yield improved by using organic solvents like methanol (B129727) and ethanol. | koreascience.kr |

Stereoselective Synthesis of this compound Analogues

The stereochemistry of substituents on the steroid D-ring, particularly at the C-17 position, has a profound impact on biological activity. Therefore, developing stereoselective methods to synthesize analogues of this compound is of significant interest for creating novel therapeutic agents.

A key challenge in steroid synthesis is controlling the stereochemistry at the C-17 position. Research into the synthesis of cortistatin A, a steroidal alkaloid, has yielded powerful methods for the stereocontrolled preparation of D-ring substituted steroids. These methods allow for the production of either the natural C-17 α- or the unnatural β-oriented aryl steroids from a common C-17 ketone intermediate. nih.gov A notable development is a highly chemo- and stereoselective Raney nickel (Ra-Ni) mediated hydrogenation that can reliably produce both α- and β-configured D-ring aryl steroids. nih.govnih.gov This stereodivergent approach is directly applicable to the synthesis of this compound analogues with varied stereochemistry at the C-17 side chain.

The synthesis of related corticosteroid 17-propionates provides a blueprint for potential synthetic routes to this compound analogues. For example, the preparation of clobetasol (B30939) propionate (B1217596) often starts from betamethasone (B1666872) 17-propionate. google.com The synthesis involves a "one-pot" method where betamethasone 17-propionate undergoes sulfonation followed by chlorination to yield the final product, simplifying the process and reducing operational steps. google.com Another common strategy involves the use of ortho-esters. In the synthesis of cortexolone 17α-propionate, cortexolone is first transformed into a corresponding ortho-ester. Subsequent selective hydrolysis, for instance using a dilute solution of acetic acid, yields the desired 17-monoester, minimizing the formation of the 21-monoester byproduct. google.com These established chemical pathways for introducing a propionate group at the C-17 position can be adapted for the stereoselective synthesis of this compound analogues.

Table 2: Selected Strategies in Stereoselective Steroid Synthesis

| Target/Analogue Class | Key Reagents/Method | Purpose | Reference |

|---|---|---|---|

| C-17 Aryl Steroid Analogues | Raney Nickel (Ra-Ni) mediated hydrogenation | Stereocontrolled reduction to produce either α- or β-configured C-17 substituents. | nih.govnih.gov |

| Clobetasol Propionate | Triethylamine, p-toluenesulfonyl chloride, followed by methanol | "One-pot" sulfonation and chlorination of a betamethasone 17-propionate precursor. | google.com |

| Cortexolone 17α-Propionate | Ortho-ester formation followed by selective acid hydrolysis (e.g., dilute acetic acid) | Selective esterification at the C-17 position while avoiding C-21 ester formation. | google.com |

Molecular and Supramolecular Structural Elucidation of Cortisone 17 Propionate

Conformational Analysis and Molecular Geometry

Conformational analysis involves the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For a complex molecule like a corticosteroid, which features a rigid four-ring nucleus and a flexible ester side chain at position C-17, this analysis is crucial.

Theoretical and computational methods are powerful tools for exploring the conformational landscape of molecules. Molecular dynamics (MD) simulations, in particular, provide insights into the flexibility and dynamic behavior of steroidal structures. royalsocietypublishing.orgnih.gov Studies on the parent compound, cortisone (B1669442), have utilized MD simulations to investigate its interaction with lipid bilayers, revealing how it partitions and orients itself within cell membranes. tandfonline.comnih.govuni-saarland.de These simulations can model the propensity of the steroid's carbon rings to switch between different configurations, such as chair, boat, or twist forms, which correlates with biological specificity. nih.gov For instance, the rigidity of the A-ring is considered important for glucocorticoid action. royalsocietypublishing.orgnih.gov

These computational approaches could be applied to Cortisone 17-Propionate to predict the orientation and flexibility of the propionate (B1217596) group at the C-17 position, which can significantly influence receptor binding. MD simulations can also be used to understand how the compound interacts with its environment, such as solvents or biological macromolecules. rsc.orgtandfonline.com However, specific studies detailing MD simulations or other theoretical calculations exclusively for this compound are not extensively available in the reviewed scientific literature.

Experimental techniques provide physical data to validate and complement theoretical findings. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining molecular conformation in solution. For steroids, NMR can help assign proton (¹H) and carbon-¹³ (¹³C) signals to establish the molecule's three-dimensional shape. medicaljournals.se

X-ray diffraction, performed on a single crystal, yields the most precise information about the molecule's geometry in the solid state, including bond lengths, bond angles, and the conformation of the steroid rings and side chains. royalsocietypublishing.org For example, a study on the related compound hydrocortisone (B1673445) 17-butyrate determined that its central six-membered rings exhibit a chair conformation, while the cyclopentane (B165970) D-ring adopts an envelope conformation. researchgate.net Such analyses unambiguously define the stereochemistry and three-dimensional features of the steroid. While these techniques are standard for steroid characterization, specific published studies focusing on the detailed experimental conformational analysis of this compound were not identified in the searched literature.

Intermolecular Interactions and Crystal Packing of this compound

The precise crystal structure of this compound is not publicly available in crystallographic databases. However, a comprehensive understanding of its intermolecular interactions and crystal packing can be inferred from the analysis of closely related steroid structures, such as hydrocortisone, cortisone, and their esters. The supramolecular assembly of steroids in the solid state is primarily governed by a combination of hydrogen bonding and van der Waals forces.

Hydrogen bonding also plays a crucial role in dictating the specific arrangement of steroid molecules within the crystal. Steroid structures commonly feature C–H⋯O and O–H⋯O intra- and intermolecular hydrogen bonds. rsc.org For instance, in the crystal structure of hydrocortisone acetate (B1210297), a related corticosteroid ester, both hydroxyl groups are involved in forming hydrogen bonds with ketone oxygen atoms, creating a three-dimensional hydrogen bond network. researchgate.net

Based on the functional groups present in this compound, several key intermolecular hydrogen bonds are anticipated to be significant in its crystal packing. The hydroxyl group at the C11 position and the carbonyl groups at C3 and C20 are likely to be primary sites for hydrogen bond formation.

Detailed Research Findings on Analogous Compounds:

General Steroid Hydrogen Bonding Patterns: Studies on various steroid derivatives reveal common hydrogen bonding motifs. Non-classical C–H⋯O hydrogen bonds are frequently observed, contributing to the stability of the crystal lattice. rsc.org The oxygen-containing functional groups on the steroid backbone are often involved in these interactions. researchgate.net

Hydrocortisone Acetate: The crystal structure of hydrocortisone acetate demonstrates a complex three-dimensional hydrogen bond network, where hydroxyl groups act as hydrogen bond donors to ketone oxygen acceptors. researchgate.net This intricate network is fundamental to the stability and physical properties of the crystal.

Expected Intermolecular Interactions in this compound:

Based on the analysis of analogous compounds, the following intermolecular interactions are expected to be key features of the crystal packing of this compound:

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| O-H···O | C11-OH | C3=O, C20=O, or propionate C=O of a neighboring molecule | Formation of hydrogen-bonded chains or sheets, contributing to the cohesion and rigidity of the crystal lattice. |

| C-H···O | Various C-H groups on the steroid backbone and propionate chain | C3=O, C11-OH, C20=O, or propionate C=O of a neighboring molecule | Stabilization of the crystal packing through a network of weaker, non-classical hydrogen bonds. |

| van der Waals Forces | Entire molecule | Neighboring molecules | Predominant contribution to the overall lattice energy and dense packing of the molecules. |

Molecular Mechanisms of Action and Biochemical Interactions in Vitro/non Clinical in Vivo Models

The activity of cortisone (B1669442) 17-propionate, like all glucocorticoids, is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates a wide array of genes involved in inflammation and immune response. medchemexpress.com

Glucocorticoid Receptor (GR) Binding Kinetics and Thermodynamics

The interaction between a corticosteroid and the GR is a critical determinant of its potency. This interaction is defined by the rates of association and dissociation, which together determine the binding affinity.

While specific binding kinetic data for cortisone 17-propionate are not extensively detailed in publicly available literature, the principles governing its affinity can be inferred from studies on structurally related compounds, particularly those with a 17-propionate ester group. Esterification at the C-17 and C-21 positions is a common strategy to enhance the lipophilicity and, consequently, the receptor affinity of corticosteroids. medicaljournals.senih.gov

For instance, fluticasone (B1203827) propionate (B1217596), another potent glucocorticoid, demonstrates a very high affinity for the human glucocorticoid receptor, with a low equilibrium dissociation constant (Kd) of 0.49 nmol/L. nih.gov This high affinity is attributed to a high association rate constant and a notably low dissociation rate constant, resulting in a prolonged receptor occupancy with a calculated complex half-time of 10 hours. nih.gov In comparison, dexamethasone (B1670325) has a Kd of 9.36 nmol/L. nih.gov Studies consistently show that modern topical corticosteroids, including propionate esters, have a higher affinity for the recombinant glucocorticoid receptor than the reference ligand, dexamethasone. clinpgx.org The 17α-ester group, in particular, is known to increase binding affinity. nih.govnih.gov

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) | Dissociation Constant (Kd) (nmol/L) | Reference |

| Dexamethasone | 100 | 9.36 | nih.gov |

| Fluticasone Propionate | 1910 | 0.49 | nih.gov |

| Mometasone Furoate | > Fluticasone Propionate | Not Specified | clinpgx.org |

| Budesonide | < Fluticasone Propionate | Not Specified | clinpgx.org |

This table presents comparative data from related glucocorticoids to illustrate the principles of receptor affinity. Data for this compound is not specified.

The binding of a glucocorticoid agonist to the GR initiates a cascade of molecular events. In its inactive state, the GR resides primarily in the cytoplasm within a large multiprotein complex that includes heat shock proteins (HSPs) like Hsp90. nih.govoup.com This complex maintains the receptor in a conformation that is ready for high-affinity ligand binding. oup.com

Upon binding of the active steroid, the GR undergoes a conformational change, leading to its dissociation from the chaperone proteins. nih.gov This activated ligand-receptor complex then rapidly translocates from the cytoplasm into the nucleus. nih.govuconn.edu This translocation is an energy-dependent process facilitated by the nuclear import machinery, involving proteins such as importin α and importin β, which guide the complex through the nuclear pore complex (NPC). nih.govnih.gov Once inside the nucleus, the GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govoup.com

Prodrug Activation and Enzymatic Hydrolysis Pathways

Corticosteroid esters like this compound are often designed as prodrugs. A prodrug is a pharmacologically inactive compound that is converted into its active form through metabolic processes in the body. nih.govnih.gov This strategy can improve drug delivery to target tissues and enhance the therapeutic index.

The bioactivation of corticosteroid ester prodrugs is primarily accomplished by esterase enzymes present in target tissues such as the skin and lungs. researchgate.net These enzymes catalyze the hydrolysis of the ester bond, releasing the pharmacologically active parent alcohol.

In vitro studies using cultured human keratinocytes provide a valuable model for this process. Research on the closely related diester, hydrocortisone (B1673445) 17-butyrate 21-propionate (HBP), demonstrates that it is rapidly hydrolyzed in these cells. medicaljournals.senih.gov This enzymatic cleavage is the critical step that converts the lipophilic prodrug, which can efficiently penetrate the skin, into the active molecule that binds to the GR. medicaljournals.seresearchgate.net

Esterases exhibit a degree of specificity concerning the position of the ester group on the steroid nucleus. Studies on corticosteroid diesters, such as those esterified at both the C-17 and C-21 positions, have shown that the C-21 ester is highly susceptible to enzymatic hydrolysis, while the C-17 ester is significantly more resistant. researchgate.netaston.ac.uk

For example, when hydrocortisone 17-butyrate 21-propionate is incubated with human keratinocytes, the primary metabolite detected is hydrocortisone 17-butyrate, resulting from the rapid cleavage of the 21-propionate group. medicaljournals.senih.gov The formation of hydrocortisone 21-propionate (from cleavage at the C-17 position) is observed to a much lesser extent. medicaljournals.senih.gov This indicates that esterases in the skin preferentially hydrolyze the C-21 ester, leaving the more stable C-17 ester intact. The resulting 17-monoester is often the principal active metabolite in the target tissue. researchgate.net

A key biochemical process for 17-monoesters is intramolecular acyl migration. This is a non-enzymatic reaction where the acyl group (in this case, propionate) at the C-17 position spontaneously rearranges to the C-21 position. researchgate.netnih.gov Studies on betamethasone-17-valerate (B13397696) and methylprednisolone (B1676475) hemisuccinate have demonstrated that this degradation pathway proceeds through the formation of the 21-ester isomer. researchgate.netnih.gov

This rearrangement is biochemically significant because the resulting 21-ester is thermodynamically more stable but also a much better substrate for esterase-catalyzed hydrolysis compared to the sterically hindered 17-ester. aston.ac.uknih.gov Therefore, the bioactivation of a 17-monoester like this compound may follow a two-step pathway:

Acyl Migration: The 17-propionate group translocates to the C-21 position, forming cortisone 21-propionate.

Enzymatic Hydrolysis: Esterases then readily cleave the 21-propionate ester to release the active parent compound, cortisone.

This process of acyl migration followed by hydrolysis is a crucial aspect of the metabolic activation pathway for 17-ester corticosteroid prodrugs. medicaljournals.seresearchgate.net

Modulation of Gene Expression and Cellular Pathways (In Vitro)

The primary mechanism of action for corticosteroids like this compound involves the regulation of gene expression. frontiersin.org Upon diffusing into a target cell, the steroid binds to the cytosolic glucocorticoid receptor (GR). nih.govnih.gov This binding event causes the dissociation of chaperone proteins, such as heat shock proteins (hsp90, hsp56), and exposes the nuclear localization signals of the receptor. nih.govyoutube.com The activated ligand-receptor complex then translocates into the nucleus. nih.govyoutube.com

Glucocorticoid Response Element (GRE) Binding and Transcriptional Regulation

Once in the nucleus, the activated GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes. nih.govnih.govnih.gov This interaction can lead to two major outcomes:

Transactivation: The GR dimer can directly bind to GREs to activate the transcription of anti-inflammatory genes. nih.gov This process involves the recruitment of co-activator molecules and the general transcription machinery, leading to increased synthesis of proteins like lipocortin-1 (annexin-1) and the inhibitor of NF-κB (IκBα). nih.govdroracle.ai

Transrepression: The GR complex can suppress the expression of pro-inflammatory genes. This often occurs through protein-protein interactions where the GR monomer interferes with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from binding to their respective DNA response elements. nih.govnih.govembopress.org This mechanism does not always require direct DNA binding by the GR. embopress.org

These transcriptional events collectively alter the synthesis of multiple proteins involved in the inflammatory cascade.

Non-Genomic Effects and Membrane Interactions

In addition to the classical genomic pathways that take hours to manifest, corticosteroids can elicit rapid, non-genomic effects within minutes. nih.govbioscientifica.com These actions are too swift to be explained by transcriptional regulation and are mediated through several proposed mechanisms: nih.govmdpi.com

Membrane-bound GR: Specific interactions with membrane-bound glucocorticoid receptors can trigger intracellular signaling cascades. nih.gov

Cytosolic GR-mediated signaling: The activated cytosolic GR can interact with and modulate the activity of various signaling proteins and pathways without translocating to the nucleus. nih.gov

Nonspecific membrane interactions: Due to their lipophilic nature, steroids can intercalate into the cell membrane, altering its physicochemical properties like fluidity. nih.govnih.gov These changes can, in turn, influence the function of membrane-embedded proteins and receptors. nih.gov Studies have shown that corticosteroids can rapidly alter neuronal excitability and endocrine outputs through such mechanisms. bioscientifica.com

Inhibition of Pro-Inflammatory Mediators and Enzymes (e.g., Phospholipase A2, Cyclooxygenase-2)

A crucial aspect of the anti-inflammatory action of this compound is its ability to suppress the production of key inflammatory mediators.

Phospholipase A2 (PLA2) Inhibition: Corticosteroids inhibit the activity of Phospholipase A2. nih.govresearchgate.netresearchgate.net This is not a direct inhibition of the enzyme but rather a result of the GR-mediated transactivation of the gene for lipocortin-1 (also known as annexin-1). droracle.ai Lipocortin-1, in turn, inhibits PLA2, preventing the hydrolysis of membrane phospholipids (B1166683) and the subsequent release of arachidonic acid. droracle.ainih.gov The reduction in available arachidonic acid, a precursor molecule, effectively halts the downstream synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. droracle.ainih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Corticosteroids also suppress the expression of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for converting arachidonic acid into prostaglandins during inflammation. nih.gov Research in cultured vascular cells has demonstrated that corticosteroids completely suppress COX-2 messenger RNA (mRNA) levels. nih.gov This action provides a further layer of anti-inflammatory control by directly targeting a key enzyme in the prostaglandin (B15479496) synthesis pathway. nih.gov Studies suggest this suppression may be mediated by Glucocorticoid-Induced Leucine Zipper (GILZ), a protein whose expression is induced by glucocorticoids. nih.gov

Structure-Activity Relationships (SAR) at the Molecular Level)

The biological activity of a corticosteroid is intrinsically linked to its molecular structure. Modifications to the steroid nucleus and its side chains can profoundly influence its pharmacodynamic and pharmacokinetic properties.

Impact of 17-Propionate Esterification on GR Binding and Biological Activity

The esterification of the hydroxyl group at the C-17 position is a key strategy for enhancing the potency of corticosteroids.

Increased Lipophilicity: The addition of a propionate ester at the C-17 position significantly increases the lipophilicity of the cortisone molecule. This enhanced lipid solubility facilitates passage through cell membranes to reach the cytosolic glucocorticoid receptor.

Enhanced Receptor Binding and Activity: Esterification at C-17 has been shown to increase the binding affinity of the steroid for the glucocorticoid receptor. nih.gov For example, studies comparing hydrocortisone with its esterified derivative, hydrocortisone 17-butyrate 21-propionate, found that the esterified form had a higher affinity for the GR, which was attributed to a decreased rate of dissociation from the receptor. nih.gov Similarly, other topically active steroids like fluticasone propionate demonstrate high GR binding affinity and potent transactivation of gene expression. nih.govpharmgkb.org The ester group can form additional interactions within the ligand-binding pocket of the GR, stabilizing the steroid-receptor complex and leading to a more robust and sustained biological response. mdpi.com

| Compound | Relative Binding Affinity for GR | Potency in Gene Transactivation |

| Dexamethasone | Reference | Reference |

| Budesonide | Higher than Dexamethasone | Higher than Dexamethasone |

| Triamcinolone Acetonide | Higher than Dexamethasone | Higher than Dexamethasone |

| Fluticasone Propionate | Higher than Budesonide & Triamcinolone Acetonide | Higher than Budesonide & Triamcinolone Acetonide |

| Mometasone Furoate | Highest among tested compounds | Highest among tested compounds |

This table presents a qualitative comparison of the binding affinities and gene transactivation potencies for several corticosteroids relative to dexamethasone, based on in vitro studies. pharmgkb.org The data illustrates the principle that esterified compounds like fluticasone propionate show enhanced GR interaction and functional potency.

Influence of Other Steroid Backbone Modifications on Molecular Interactions

Fluorination: The introduction of a fluorine atom, typically at the C-9α position, enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is thought to be due to the electron-withdrawing effect of fluorine on the nearby 11β-hydroxyl group, which is crucial for glucocorticoid activity. uomustansiriyah.edu.iqnih.gov

C-11 Group: An 11β-hydroxyl group is generally required for significant glucocorticoid activity and is involved in hydrogen bonding within the GR binding site. nih.gov Conversion of this group to a ketone, as in cortisone and prednisone, results in biologically inactive compounds that must be metabolically converted back to their 11β-hydroxyl forms (hydrocortisone and prednisolone (B192156), respectively) to be active.

C-16 Substitution: The addition of a methyl or hydroxyl group at the C-16 position can virtually eliminate mineralocorticoid activity, thereby increasing the selectivity of the compound for glucocorticoid effects.

Biochemical Fate and Degradation Studies Excluding Human Clinical Pharmacokinetics

In Vitro and Non-Human In Vivo Metabolic Transformations

The metabolism of Cortisone (B1669442) 17-Propionate, particularly its ester linkage, is a key determinant of its biological activity. Studies in animal models and cell cultures reveal a multi-step process of biotransformation initiated by enzymatic cleavage.

The primary metabolic pathway for corticosteroid esters like Cortisone 17-Propionate in non-human biological systems is enzymatic hydrolysis. This process is critical as the esterification at the 17- and 21-positions of the steroid nucleus generally enhances lipophilicity and local action, with the parent compound often being converted to a physiologically active glucocorticoid through metabolism. medicaljournals.se

Studies on analogous double-ester corticosteroids, such as hydrocortisone (B1673445) 17-butyrate 21-propionate (HBP), in human keratinocyte cultures provide a model for this process. In this system, hydrolysis occurs rapidly and preferentially at the 21-position. medicaljournals.senih.gov Following this initial step, a non-enzymatic intramolecular translocation of the acyl group from the 17-position to the 21-position can occur. The final step is the hydrolysis of the remaining ester group, yielding the parent steroid, hydrocortisone. medicaljournals.se It is conceivable that this compound follows a similar pathway, where the propionate (B1217596) group at the 17-position is cleaved to release cortisone, which can then be further metabolized to hydrocortisone (cortisol). researchgate.net

Animal models have been extensively used to study the effects and metabolism of glucocorticoids, providing insights into processes like skin atrophy, osteoporosis, and other systemic effects, which are linked to the compound's biotransformation and distribution. phypha.ir The liver is a primary site of steroid metabolism, and studies in rat liver models have shown that esterification can increase the affinity for glucocorticoid receptors, which is largely due to a decrease in the dissociation rate from the receptor. nih.gov

In non-human biological systems, the metabolic profile of a corticosteroid ester is characterized by its de-esterified products and subsequent modifications of the steroid core. For a compound like hydrocortisone 17-butyrate 21-propionate, in vitro studies with keratinocytes detected hydrocortisone 17-butyrate as the major initial metabolite, with a smaller amount of hydrocortisone 21-propionate also being formed. medicaljournals.senih.gov Notably, the fully hydrolyzed hydrocortisone was not detectable in this specific in vitro system, suggesting that the initial de-esterified product, hydrocortisone 17-butyrate, is the primary active form within the epidermis before reaching systemic circulation. medicaljournals.senih.gov

Following the initial de-esterification to cortisone, further metabolism would mirror that of the endogenous steroid. In various animal hepatic microsome models (rat, guinea pig, hamster, mouse), cortisol (hydrocortisone) is metabolized into a range of products. nih.gov These metabolites include 6β-hydroxycortisol, cortisone, and products of A-ring reduction such as 3α, 5β-tetrahydrocortisol. nih.govnih.gov The specific profile of these metabolites shows significant variation between species. nih.gov For instance, hamster, mouse, and guinea pig models primarily show 6β-hydroxylase and 11β-dehydrogenase activity, while the female rat model exhibits a more complex profile that also includes A-ring reduction. nih.gov

| Parent Compound (Analogue) | Biological System | Detected Metabolites | Reference |

|---|---|---|---|

| Hydrocortisone 17-Butyrate 21-Propionate | Human Keratinocyte Culture | Hydrocortisone 17-Butyrate (major), Hydrocortisone 21-Propionate (minor) | medicaljournals.senih.gov |

| Cortisol (Hydrocortisone) | Animal Hepatic Microsomes (various species) | 6β-Hydroxycortisol, Cortisone, 20β-Dihydroxycortisol, 3α, 5β-Tetrahydrocortisol | nih.gov |

| Cortisol (Hydrocortisone) | Female Rat Hepatic Microsomes | Includes A-ring reduction products in addition to hydroxylated metabolites | nih.gov |

The biotransformation of this compound and related compounds is governed by specific enzyme families.

Esterases: The initial and rate-limiting step in the activation of corticosteroid prodrugs is the hydrolysis of the ester bond, a reaction catalyzed by various esterase enzymes. bodorlaboratories.com These hydrolytic enzymes are ubiquitous in biological systems, found in plasma, liver, and skin, and are responsible for converting the esterified prodrug into its active metabolite. bodorlaboratories.comresearchgate.net The structure of the ester side chain can influence the rate of this hydrolysis. bodorlaboratories.com

Cytochrome P450 (CYP) Enzymes: Once the ester group is cleaved to yield cortisone or hydrocortisone, the steroid nucleus undergoes further metabolism primarily mediated by the Cytochrome P450 superfamily of enzymes. wikipedia.org These monooxygenases are crucial for most steroidogenic reactions. wikipedia.org Specifically, the CYP3A subfamily is predominantly responsible for the 6β-hydroxylation of cortisol. nih.govnih.govresearchgate.net The expression and activity of these drug-metabolizing P450 enzymes can be modulated by steroid hormones themselves, indicating a complex interplay between the substrate and the metabolizing enzyme. eurekaselect.com Other P450 enzymes, such as CYP17A1, are critical in the biosynthesis of steroids, catalyzing hydroxylation and lyase reactions, though their role in the catabolism of administered corticosteroids is less direct. mdpi.comnih.govnih.gov

Chemical Degradation Pathways

Beyond enzymatic metabolism, the stability of this compound is influenced by its susceptibility to chemical degradation, primarily through hydrolysis and oxidation.

Corticosteroids containing a 1,3-dihydroxyacetone (B48652) side chain are known to be unstable under various pH conditions. scirp.org The ester moiety at the C17 position is particularly susceptible to degradation in aqueous environments. researchgate.net

Acidic Conditions: Under acidic conditions, a primary degradation pathway for many corticosteroids is the Mattox rearrangement. scirp.orgscirp.orgscirp.org This reaction involves an acid-catalyzed β-elimination of water from the C17 side chain, leading to the formation of enol-aldehyde impurities. scirp.orgscirp.org For some corticosteroids, this is a major degradation pathway. scirp.org

Alkaline Conditions: In alkaline environments, the ester linkage of this compound is prone to base-catalyzed hydrolysis. Studies on the related compound clobetasol (B30939) 17-propionate show that it undergoes the greatest degradation under strong basic conditions. nih.gov This hydrolysis can lead to the cleavage of the propionate group. Additionally, a variation of the Mattox rearrangement can also occur under alkaline conditions, forming enol-aldehydes directly from 17,21-diesters. scirp.orgscirp.org The rate of hydrolysis for corticosteroid esters is often pH-dependent, typically showing a V-shaped curve with maximum stability at a slightly acidic pH (around pH 3.5-4.5) and increased degradation in more acidic or alkaline solutions. nih.gov

Oxidative processes represent another significant pathway for the chemical degradation of corticosteroids. Forced degradation studies on compounds like hydrocortisone and clobetasol propionate have identified several oxidative degradants. scirp.orgscirp.orgnih.gov

A predominant oxidative degradant for many corticosteroids is the corresponding 17-keto steroid impurity, formed through oxidation of the side chain. scirp.orgscirp.org This impurity has been observed in stability studies of hydrocortisone formulations. scirp.org Another potential oxidative pathway is the Baeyer-Villiger oxidation of the aldehyde group, which can result in the formation of a 17-formoxyl impurity. scirp.orgscirp.orgscirp.org The presence of oxidizing agents can accelerate the degradation of these compounds, leading to a variety of degradation products. nih.gov

| Condition | Degradation Pathway | Key Degradation Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Mattox Rearrangement (β-elimination) | Enol-aldehydes | scirp.orgscirp.orgscirp.org |

| Alkaline Hydrolysis | Ester Hydrolysis, Mattox Rearrangement | De-esterified steroid, Enol-aldehydes | scirp.orgscirp.orgnih.gov |

| Oxidation | Side-chain oxidation, Baeyer-Villiger oxidation | 17-Keto steroid, 17-Formoxyl impurity | scirp.orgscirp.orgscirp.org |

Identification of Chemical Degradants and Impurity Profiling

Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a drug substance. For corticosteroids, common degradation pathways include hydrolysis, oxidation, and rearrangement. scirp.orgscirp.org Although specific impurity profiling for this compound is not widely published, the profile can be predicted based on the known degradation of other corticosteroid-17-esters, such as clobetasol 17-propionate and beclomethasone (B1667900) 17,21-dipropionate. scirp.orgnih.govresearchgate.net

The primary chemical degradation pathways expected for this compound would involve:

Hydrolysis: The ester linkage at the C-17 position is susceptible to both acidic and basic hydrolysis, which would yield cortisone as a primary degradant. Further degradation of the cortisone backbone could then occur.

Oxidation: The dihydroxyacetone side chain at C-17 is prone to oxidation. uu.nl This can lead to the formation of various oxidative degradants. For instance, studies on hydrocortisone have identified the 21-dehydrohydrocortisone as a principal degradation product, which can subsequently degrade to a 17-carboxylic acid derivative. researchgate.net A similar pathway could be expected for cortisone derivatives.

Rearrangement: Under certain conditions, particularly acidic, corticosteroids can undergo rearrangements like the Mattox rearrangement. scirp.org However, variations of this rearrangement have also been observed under alkaline conditions for 17,21-diesters. researchgate.net

Transesterification: For corticosteroids with a 17-ester and a 21-hydroxyl group, migration of the acyl group from the C-17 position to the C-21 position is a known phenomenon, leading to the formation of a positional isomer (e.g., Cortisone 21-Propionate). researchgate.netnih.gov

Based on these pathways, a profile of potential impurities and degradants can be postulated.

Table 1: Postulated Chemical Degradants of this compound

| Degradant Name | Potential Pathway of Formation |

|---|---|

| Cortisone | Hydrolysis of the 17-propionate ester |

| Cortisone 21-Propionate | Transesterification from the C-17 to C-21 position |

| 17-Carboxylic Acid Derivative | Oxidation of the C-17 side chain |

This table is based on known degradation pathways for structurally related corticosteroids and represents potential, not definitively identified, degradants of this compound.

5 Stability in Different Chemical Environments and Pharmaceutical Formulations

The stability of this compound in various chemical environments and pharmaceutical formulations is critical for ensuring product quality and shelf-life. Key factors influencing the stability of corticosteroid esters include pH, the presence of excipients, solvent polarity, and storage conditions such as temperature and light exposure. scirp.orgnih.gov

pH and Hydrolysis: The ester bond at the C-17 position is subject to pH-dependent hydrolysis. Studies on other corticosteroid esters, such as betamethasone (B1666872) dipropionate, have shown that maximum stability is typically achieved in the acidic pH range of 3.5 to 4.5. nih.gov In more alkaline or strongly acidic conditions, the rate of degradation via hydrolysis increases significantly.

Formulation-Related Instability: The nature of the pharmaceutical formulation (e.g., cream, ointment, lotion, solution) plays a significant role in the stability of the active ingredient. researchgate.net

Aqueous Formulations (Creams, Lotions): In aqueous environments, hydrolysis and oxidation are predominant degradation mechanisms. uu.nl The presence of water can facilitate the breakdown of the ester linkage.

Non-Aqueous Formulations (Ointments): While hydrolysis is less of a concern, oxidation can still occur. uu.nl The choice of excipients is crucial, as some components can either promote degradation or enhance stability. For example, forced degradation studies of clobetasol 17-propionate have been conducted in vehicles like propylene (B89431) glycol. researchgate.net

Excipient Interactions: Interactions between the corticosteroid and formulation excipients can lead to the formation of impurities. Trace metal ions in excipients can catalyze oxidative degradation. researchgate.net Studies on pressurized metered-dose inhaler formulations have shown that interactions with packaging components, such as aluminum canisters, can also induce degradation of corticosteroids containing a 21-hydroxyl group. nih.gov

Table 2: Factors Affecting the Stability of Corticosteroid 17-Esters in Pharmaceutical Formulations

| Factor | Effect on Stability | Common Degradation Pathway |

|---|---|---|

| pH | Maximum stability in mildly acidic range (e.g., pH 3.5-4.5) | Hydrolysis |

| Aqueous Vehicle | Can increase degradation rate | Hydrolysis, Oxidation |

| Excipients | Trace metal ions can catalyze oxidation | Oxidation |

| Temperature | Increased temperature accelerates degradation | Hydrolysis, Oxidation, Rearrangement |

| Light | UV exposure can induce degradation | Photolysis, Oxidative Cleavage |

This table summarizes general stability considerations for corticosteroid esters, which are expected to be applicable to this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Cortisone 17 Propionate Research

Chromatographic Methodologies

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the effective separation of complex mixtures. For Cortisone (B1669442) 17-Propionate, various chromatographic techniques are employed to assess purity, identify impurities, and quantify the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Degradant Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of corticosteroids. scirp.orgresearchgate.net These methods offer high resolution, sensitivity, and precision for separating the parent drug from process-related impurities and degradation products. nih.gov UPLC, by utilizing smaller particle size columns (typically under 2 µm), provides faster analysis times and improved separation efficiency compared to traditional HPLC. scirp.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis. researchgate.netacs.org Separation is typically achieved on octadecylsilyl silica (B1680970) (C18) columns. nih.govnih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), often delivered in a gradient elution mode to achieve optimal separation of compounds with varying polarities. nih.govum.edu.mtugm.ac.id UV detection is commonly performed at wavelengths between 240 nm and 254 nm, where the corticoid structure exhibits strong absorbance. researchgate.netresearchgate.net

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating methods. nih.gov Cortisone 17-Propionate would be subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants, which are then separated and identified using HPLC or UPLC, often coupled with mass spectrometry. nih.govscirp.org For instance, studies on hydrocortisone (B1673445) have identified impurities like hydrocortisone acetate (B1210297) and cortisone 17-keto steroid impurity under accelerated stability conditions. scirp.orgresearchgate.net

Table 1: Example HPLC/UPLC Conditions for Corticosteroid Analysis

| Parameter | HPLC for Prednisolone (B192156) acs.org | UPLC for Deflazacort nih.gov | UPLC-MS/MS for Corticosteroids nih.gov |

|---|---|---|---|

| Column | Gemini C18 (150 mm × 4.6 mm, 3 µm) | Acquity UPLC BEH C18 (150 mm × 2.1 mm, 1.7 µm) | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol/Tetrahydrofuran/Water | Acetonitrile/Water (40:60 v/v) | A: 0.2 mM NH₄F in Water B: Methanol (Gradient) | | Flow Rate | 0.8 mL/min | 0.2 mL/min | 0.4 mL/min | | Detection | UV | UV at 240.1 nm | Tandem Mass Spectrometry (MS/MS) | | Column Temp. | Not specified | Room Temperature | 45°C |

Thin-Layer Chromatography (TLC) for Separation and Identification

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis of steroids due to its simplicity, speed, and ability to analyze multiple samples simultaneously. analis.com.myasean.org It is often used for identification, purity checks, and monitoring the progress of chemical reactions. analyticaltoxicology.com High-Performance TLC (HPTLC) utilizes plates with a smaller particle size, offering improved resolution and sensitivity. analyticaltoxicology.comresearchgate.net

For steroid separation, silica gel plates (normal-phase) are commonly used as the stationary phase. researchgate.net The mobile phase, or developing solvent, is a mixture of organic solvents chosen to achieve differential migration of the compounds based on their polarity. asean.org A common developing solvent for steroids is a mixture of dichloromethane, methanol, and water. asean.org

After development, the separated spots are visualized. Since many steroids are UV active, they can be observed under UV light at 254 nm. asean.org Alternatively, chromogenic reagents can be sprayed onto the plate, which react with the steroids to produce colored spots. analis.com.myasean.org A mixture of sulfuric acid and methanol, followed by heating, is a common visualization agent for steroids. analis.com.my The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and compared with that of a reference standard for identification. asean.org

Table 2: Example TLC Systems for Steroid Identification

| Compound Group | Stationary Phase | Mobile Phase (v/v/v) | Visualization | Estimated Rf Values asean.org |

|---|

Gas Chromatography (GC) in Steroid Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for steroid profiling. nih.govnih.gov However, due to the low volatility and thermal instability of corticosteroids like this compound, derivatization is typically required before analysis. researchgate.net Derivatization converts the polar functional groups (hydroxyl, ketone) into less polar, more volatile, and more thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.netmdpi.com

The derivatized steroid mixture is then injected into the GC, where it is separated on a capillary column, often with a non-polar stationary phase. nih.gov The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. researchgate.net Helium is commonly used as the carrier gas. nih.govmdpi.com The separated compounds are then detected, most powerfully by a mass spectrometer, which provides both quantification and structural information. nih.gov

Table 3: Typical GC-MS Conditions for Steroid Profiling

| Parameter | Method for 17 Steroid Hormones researchgate.net | Method for 32 Urinary Steroids nih.gov |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) | CPS Analitica CC-5 MS (50 m × 0.25 mm, 0.25 µm) |

| Derivatization | N-methyl-N-trimethylsilyl-trifluoroacetamide | Dual derivatization (details not specified) |

| Carrier Gas | Helium (0.6 mL/min) | Helium (0.6 mL/min) |

| Oven Program | Complex gradient from 100°C to 325°C | Complex gradient from 50°C to 285°C |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an indispensable technique for the structural analysis of organic molecules. mdpi.com It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. rfi.ac.uk

Structural Elucidation via MS/MS

Tandem Mass Spectrometry (MS/MS) is particularly powerful for structural elucidation. mdpi.comrfi.ac.uk In an MS/MS experiment, a precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed, generating a fragmentation spectrum. This spectrum serves as a structural fingerprint of the molecule. scirp.org

The fragmentation pattern provides key information about the molecule's structure. For a compound like this compound, characteristic losses would be expected, such as the loss of the propionate (B1217596) group, water molecules from hydroxyl groups, and cleavages within the steroid ring system. By analyzing these fragments, the structure of the parent compound, as well as its metabolites or degradation products, can be determined or confirmed. scirp.orgresearchgate.net LC-MS/MS is a common configuration that combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. nih.govresearchgate.netnih.gov

Table 4: Example MS/MS Transitions for Glucocorticoid Detection nih.gov

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantitation) | Product Ion 2 (m/z) (Confirmation) |

|---|---|---|---|

| Betamethasone (B1666872) | 393.2 | 373.2 | 355.2 |

| Dexamethasone (B1670325) | 393.2 | 373.2 | 355.2 |

| Hydrocortisone | 363.2 | 345.2 | - |

| Prednisolone | 361.2 | 343.2 | 325.2 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This accuracy allows for the unambiguous determination of the elemental formula of a molecule and its fragments. While low-resolution MS might not be able to distinguish between two different molecules that have the same nominal mass, HRMS can easily differentiate them based on their exact masses. um.edu.mt

In the context of this compound research, HRMS is invaluable for confirming the identity of the synthesized compound and for identifying unknown impurities or degradation products. um.edu.mt For example, if a degradation product is observed, an HRMS measurement of its molecular ion can provide its elemental formula. This information, combined with MS/MS fragmentation data, allows for the confident structural elucidation of the unknown compound. A study on a synthesized steroid orthoester used LC-HRMS to confirm that the desired product was obtained by matching the experimentally measured m/z value with the expected m/z value. um.edu.mt

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique widely used in mass spectrometry (MS) to produce ions from macromolecules and polar molecules with minimal fragmentation. wikipedia.org This makes it particularly suitable for the analysis of corticosteroids like this compound. ESI-MS allows for the accurate determination of the molecular weight and can provide structural information, especially when coupled with tandem mass spectrometry (MS/MS). wikipedia.orgnih.gov

In the context of steroid analysis, ESI is often coupled with liquid chromatography (LC) to separate complex mixtures before detection. synnovis.co.uk This LC-ESI-MS/MS approach offers high sensitivity and specificity for the simultaneous quantitative analysis of various synthetic corticosteroids. nih.gov For instance, a reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) method has been developed to differentiate between steroid epimers and their various esterification products. nih.gov

The ionization process in ESI involves the formation of charged droplets from a sample solution, followed by solvent evaporation and the generation of gas-phase ions. creative-proteomics.com For steroids, positive-ion mode is commonly used, often with the formation of protonated molecules [M+H]+ or adducts with ammonium (B1175870) [M+NH4]+ or sodium [M+Na]+. researchgate.net The choice of ionization mode and solvent conditions can significantly influence the resulting mass spectrum.

Other ionization techniques, such as atmospheric pressure chemical ionization (APCI), can also be employed for the analysis of less polar steroids. synnovis.co.uk The selection of the most appropriate ionization method depends on the specific properties of the analyte and the goals of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. It is a cornerstone in the characterization of organic compounds, including corticosteroids.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural elucidation and confirmation of this compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. rsc.org For corticosteroids, the ¹H NMR spectrum exhibits characteristic signals for the steroid backbone and any substituents. For example, the chemical shifts of the protons on the steroid core are well-documented and can be used to confirm the identity of the compound. rsc.org Specific signals corresponding to the propionate group would also be present and identifiable.

Conformational studies of corticosteroids can also be performed using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons within the molecule. researchgate.net These studies are crucial for understanding the three-dimensional structure of this compound, which can influence its biological activity.

Below is a representative table of ¹H NMR chemical shifts for the base compound, cortisone.

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 5.64 |

| B | 5.604 |

| C | 4.70 |

| D | 4.447 |

| E | 4.081 |

| F | 2.877 |

| J | 1.948 |

| P | 1.320 |

| Q | 0.470 |

Data is partially assigned and represents a general spectrum for cortisone. chemicalbook.com

Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including the identification and differentiation of polymorphs. tandfonline.comeuropeanpharmaceuticalreview.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug, such as its solubility and bioavailability. europeanpharmaceuticalreview.com

ssNMR can distinguish between different polymorphs by detecting subtle differences in the local chemical environment of the nuclei in the solid state. nih.gov These differences arise from variations in crystal packing and molecular conformation. acs.org For corticosteroids, ¹³C ssNMR has been shown to be a reliable and sensitive method for characterizing polymorphism. nih.gov The cross-polarization/magic angle spinning (CP/MAS) technique is commonly used to obtain high-resolution spectra of solid samples. tandfonline.com

In some cases, different polymorphs will exhibit distinct patterns of signals, such as singlets or doublets, in their ¹³C CP/MAS NMR spectra. nih.gov These spectral differences serve as fingerprints for each polymorphic form, allowing for their unambiguous identification. fsu.edu Furthermore, ssNMR can be used to quantify the amount of each polymorph in a mixture, which is crucial for quality control in the pharmaceutical industry. bruker.com The technique is non-destructive and can be applied to both crystalline and amorphous materials. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. Corticosteroids, including this compound, possess chromophores, such as the α,β-unsaturated ketone in the A-ring, which give rise to characteristic UV absorption.

A simple and rapid UV-Vis spectrophotometric method can be developed for the determination of corticosteroids in bulk and pharmaceutical dosage forms. indexcopernicus.com The wavelength of maximum absorption (λmax) is a key parameter determined from the UV spectrum. For example, clobetasol (B30939) 17-propionate, a related corticosteroid, exhibits a λmax at 239 nm in ethanol. indexcopernicus.comresearchgate.net

The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. This principle forms the basis for quantitative analysis using UV-Vis spectrophotometry. sid.ir The method is often validated for linearity, accuracy, precision, and robustness to ensure its reliability for routine analysis. indexcopernicus.com

Various spectrophotometric methods have been developed for the determination of corticosteroids, some involving the formation of colored complexes to enhance sensitivity and selectivity. sid.irrsc.org These methods are valuable for quality control and the analysis of pharmaceutical formulations. nih.govsemanticscholar.org

Other Spectroscopic and Diffraction Techniques

Infrared (IR) spectroscopy is a valuable technique for the identification and characterization of organic compounds by measuring the absorption of infrared radiation by the sample. The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For cortisone and its derivatives, IR spectroscopy can identify key functional groups such as hydroxyl (-OH), carbonyl (C=O) of ketones and esters, and carbon-carbon double bonds (C=C). mdpi.comnih.gov Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. mdpi.com

Studies on cortisone have identified characteristic absorption peaks. For example, the stretching bands of C=C are typically observed in the range of 1600–1680 cm⁻¹, while the C=O stretching of the ketone group appears between 1700–1750 cm⁻¹. researchgate.net These characteristic peaks can be used for the identification and quantification of cortisone in various samples. mdpi.com

The table below summarizes the main functional groups identified in the cortisone spectrum.

| Wavenumber Range (cm⁻¹) | Intensity | Shape | Bond Type | Functional Group |

|---|---|---|---|---|

| 1600–1680 | Strong | Sharp | C=C | Alkene |

| 1700–1750 | Strong | Sharp | C=O | Ketone |

Data based on FTIR analysis of cortisone. researchgate.net

IR spectroscopy is a non-destructive technique that requires minimal sample preparation, making it a cost-effective and efficient tool for the analysis of corticosteroids. mdpi.com

Circular Dichroism (CD) Spectroscopy for Stereochemical and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly valuable for the stereochemical and conformational analysis of complex organic molecules like this compound. The resulting CD spectrum provides critical information about the three-dimensional arrangement of the molecule in solution, which is fundamental to its biological activity. nih.govresearchgate.net

In this compound, the primary chromophores that absorb in the accessible ultraviolet (UV) region are the carbonyl groups of the α,β-unsaturated ketone in the A-ring and the ketone at position C-11. These chromophores are located within a chiral steroid framework, making them sensitive to CD analysis. The n → π* electronic transition of the enone system typically gives rise to a distinct Cotton effect in the CD spectrum. The sign and intensity of this effect are highly dependent on the conformation of the A-ring and the spatial arrangement of adjacent atoms.

By analyzing the CD spectrum, researchers can gain insights into the preferred solution-state conformation of the steroid. nih.govresearchgate.net This is crucial as the molecule's shape influences its interaction with biological receptors. While Vibrational Circular Dichroism (VCD) is another powerful tool for studying steroid conformations, electronic CD remains a primary method for analyzing the stereochemistry of key structural features. mdpi.com The analysis of steroidal α-ketols and their derivatives by CD spectroscopy has been a subject of study, providing a basis for interpreting the spectra of related compounds. nih.gov

Table 1: Representative Circular Dichroism Data for Steroid Ketone Chromophores

This table illustrates typical values for the electronic transitions observed in steroidal ketones and is intended for exemplary purposes. Actual experimental values for this compound may differ.

| Wavelength Range (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition Assignment | Inferred Structural Feature |

| 320-350 | Variable (Positive or Negative) | n → π* (α,β-unsaturated ketone) | Conformation of A-ring |

| 280-310 | Variable (Positive or Negative) | n → π* (Saturated ketone) | Local environment of C-11 ketone |

| 230-260 | High Intensity | π → π* (α,β-unsaturated ketone) | Conjugated enone system |

Micro-Electron Diffraction (MicroED) for Crystalline Structure Analysis

Micro-Electron Diffraction (MicroED) is a cutting-edge crystallographic technique that utilizes a cryo-electron microscope to determine the three-dimensional atomic structures of small molecules from nanocrystals. thermofisher.comyoutube.com This method has become a powerful tool in pharmaceutical research, as it can provide high-resolution structural data from samples that are too small for conventional single-crystal X-ray diffraction (SCXRD). xtalpi.comiucr.orgacs.org For a compound like this compound, which may be challenging to crystallize into large single crystals, MicroED offers a significant advantage. nih.gov

The application of MicroED would allow for the unambiguous determination of the solid-state structure of this compound. This includes precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystal lattice. A recent study successfully used MicroED to determine the crystal structures of the related corticosteroids Fluticasone (B1203827) Furoate and Fluticasone Propionate, demonstrating the technique's suitability for this class of molecules. nih.gov This work provided unprecedented insight into the solid-state conformations, which represent the starting point for understanding how these molecules interact with their biological targets. nih.gov

Knowledge of the crystal structure is vital for identifying and characterizing different polymorphic forms, which can have distinct physicochemical properties. The structure of a new polymorph of Fluticasone Propionate was successfully determined directly from powder X-ray diffraction data, a related technique for microcrystalline samples. rsc.org Similarly, the crystal structure of Hydrocortisone 17-butyrate has been elucidated, providing a reference for the structural analysis of C-17 esterified corticosteroids. researchgate.net MicroED provides a direct path to obtaining this critical structural information from even smaller crystals. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound from MicroED Analysis

This table presents a hypothetical set of crystallographic parameters for this compound based on data from related steroid structures, such as Fluticasone Propionate. nih.gov It serves to illustrate the type of detailed information obtained from a MicroED experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C₂₄H₃₂O₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6 |

| b (Å) | 11.2 |

| c (Å) | 25.9 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2207 |

| Z (molecules/unit cell) | 4 |

| Resolution (Å) | < 1.0 |

Q & A

Q. How to optimize tables and figures for publishing this compound research findings?

- Methodological Answer : Tables should include mean ± SD, n-values, and statistical annotations (e.g., asterisks for significance). Figures must use high-resolution microscopy or chromatograms with scale bars. Follow journal guidelines (e.g., SI units, sequential numbering) and provide raw data in supplementary files. Avoid redundancy between text and visuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.